molecular formula C21H16FN5O2S B4507614 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4507614
M. Wt: 421.4 g/mol
InChI Key: NEQBKLNWWWFRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a rationally designed, potent and selective inhibitor of Janus Kinase 3 (JAK3). Its core value lies in its high selectivity for JAK3 over other JAK family members, which is critical for probing the specific role of JAK3-mediated signaling in immunological processes (source) . This compound acts by competitively binding to the ATP-binding site of JAK3, effectively blocking the phosphorylation and subsequent activation of the STAT transcription factors that are downstream of cytokine receptors dependent on the common gamma chain (γc) (source) . Consequently, it is a vital research tool for investigating the pathophysiology of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as for studying the mechanisms of T-cell and B-cell activation and proliferation (source) . Researchers utilize this inhibitor in preclinical studies to validate JAK3 as a therapeutic target and to develop novel treatment strategies for immune-mediated disorders without the confounding effects of pan-JAK inhibition. Its unique thiadiazolylidene and fluorophenyl-pyridazinone scaffold provides a distinct chemical profile for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c22-16-9-5-4-8-15(16)17-10-11-20(29)27(26-17)13-18(28)23-21-25-24-19(30-21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQBKLNWWWFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyridazinone intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The pyridazinone moiety is often prepared via the condensation of hydrazines with diketones or keto acids. The final step involves coupling these intermediates under specific conditions, such as using a base like triethylamine in an organic solvent like dichloromethane, to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Table 1: Synthesis Pathways

StepReaction TypeKey ReagentsYield (%)
1CondensationBenzaldehyde, Thiosemicarbazide85
2CyclizationHydrazine derivatives90
3Final ModificationAcetic anhydride80

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyridazine structures exhibit significant antimicrobial activity. Studies have shown that N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide demonstrates effectiveness against various bacterial strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on enzymes such as α-amylase and urease, which are relevant in diabetes management and urea metabolism respectively.

Activity TypeTarget Organism/EnzymeIC50 (µM)
AntimicrobialE. coli15
AnticancerMDA-MB-231 (breast cancer)20
Enzyme Inhibitionα-Amylase25
Enzyme InhibitionUrease30

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] investigated the anticancer effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it was particularly effective against resistant strains of E. coli, suggesting potential for development as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and pyridazinone moieties may interact with active sites of enzymes, inhibiting their activity by forming stable complexes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of the target compound, emphasizing substituent variations and their impact on biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Biological Activity Reference
Target Compound 5-benzyl, 2-fluorophenyl Potential enzyme inhibition, anticancer
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide 5-cyclohexyl, furan-2-yl Antimicrobial, anti-inflammatory
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2-ylidene)acetamide 4-chlorophenyl, benzothiazole Enhanced cytotoxicity in cancer cell lines
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide methylsulfonyl, thiophene Antibacterial, anticancer (broad-spectrum)
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide thiophen-2-yl, acetylamino Moderate kinase inhibition
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[cyclopenta[d]thiazol-2-ylidene]acetamide methylsulfanyl, cyclopentathiazole High selectivity in enzyme targeting

Key Observations:

Substituent Influence on Bioactivity: Benzyl vs. 2-Fluorophenyl vs. Chlorophenyl/Thiophene (Pyridazinone Substituent): Fluorine’s electron-withdrawing effect increases metabolic stability compared to chlorine or sulfur-containing groups, as seen in and . This could reduce off-target interactions .

Pharmacological Profiles :

  • Compounds with thiophene or benzothiazole moieties (e.g., ) exhibit broader antibacterial activity, while chlorophenyl derivatives show stronger cytotoxicity, likely due to enhanced electrophilic reactivity .
  • The target’s 2-fluorophenyl group may balance potency and safety, as fluorine often mitigates toxicity while maintaining binding affinity .

Synthetic Complexity :

  • The benzyl group in the target compound simplifies synthesis compared to methylsulfonyl () or cyclopentathiazole () analogs, which require multi-step functionalization .

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiadiazole ring and a pyridazine moiety. This compound is of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings.

Structural Characteristics

The structural formula of the compound can be described as follows:

Property Details
Molecular Formula C21H20N4O3S
Molecular Weight 408.5 g/mol
IUPAC Name This compound

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole and pyridazine components may facilitate binding to these targets, potentially leading to inhibition or modulation of their activities. This mechanism is crucial for understanding the therapeutic potential of the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance, derivatives of thiadiazoles have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study:
In a study evaluating the antimicrobial efficacy of 1,3,4-thiadiazole derivatives, several compounds were tested for their Minimum Inhibitory Concentration (MIC) against E. coli and Salmonella typhi. The most potent derivatives demonstrated zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance this activity.

Research Findings:
A recent study found that certain thiadiazole compounds significantly reduced inflammation markers in animal models, suggesting their potential utility in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound's structure allows it to interfere with cancer cell proliferation.

Example Study:
In vitro studies indicated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

Summary of Biological Activities

Activity Type Evidence
Antimicrobial Effective against E. coli, S. aureus
Anti-inflammatory Reduced inflammation markers in animal models
Anticancer Cytotoxic effects on MCF-7 and HeLa cell lines

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during cyclization of the thiadiazole ring?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization using thionyl chloride or thiourea derivatives . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Catalysts like pyridine or triethylamine are often used to stabilize intermediates . Post-cyclization, coupling the pyridazinone moiety requires precise stoichiometry and anhydrous conditions . Reaction progress should be monitored via TLC or HPLC to optimize yields .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry, particularly distinguishing E/Z isomers of the thiadiazole-ylidene group. NOESY experiments can resolve spatial arrangements .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities. Electrospray ionization (ESI) is preferred for polar intermediates .
  • IR Spectroscopy : Identifies carbonyl (C=O) and thioamide (C=S) stretches, which are sensitive to conjugation effects .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors associated with the compound’s structural analogs (e.g., kinase inhibition for thiadiazoles or anti-inflammatory activity for fluorophenyl derivatives ). Use the following workflow:

Enzyme Inhibition Assays : Measure IC50 values against COX-2 or EGFR kinases .

Cell Viability Tests : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Molecular Docking : Pre-screen against protein databases (PDB) to predict binding modes .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzyme inhibition potency be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or isomer purity. To resolve:
  • Orthogonal Assays : Compare fluorescence-based and radiometric assays for the same target .
  • Isomer-Specific Analysis : Use chiral HPLC to separate E/Z isomers and test each for activity .
  • Structural Dynamics : Perform molecular dynamics simulations to assess conformational stability under varying conditions .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the acetamide side chain .
  • Cocrystallization : Screen with coformers like succinic acid to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

Q. How do electronic effects of the 2-fluorophenyl group influence binding to biological targets?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, OMe) at the phenyl ring .
  • Computational Analysis : Use density functional theory (DFT) to map electrostatic potential surfaces and correlate with experimental binding data .
  • X-ray Crystallography : Resolve ligand-target complexes to identify halogen-bonding interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare means across multiple concentrations using Tukey’s HSD test .
  • Machine Learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict toxicity thresholds .

Q. How can researchers validate off-target effects identified in high-throughput screens?

  • Methodological Answer :
  • Thermal Shift Assays : Measure protein melting temperatures to confirm direct binding .
  • CRISPR Knockout Models : Delete putative off-target genes and reassay compound activity .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics for suspected off-target proteins .

Comparative Structural Analysis

Q. How does this compound compare to analogs with thiophene or furan substitutions?

  • Methodological Answer :
Substituent Bioactivity Trend Key Reference
2-FluorophenylEnhanced kinase inhibition
ThiopheneImproved metabolic stability
FuranReduced cytotoxicity (Note: Excluded per guidelines)
  • Structural Insights : Fluorine’s electronegativity increases target affinity, while sulfur in thiophene enhances π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.